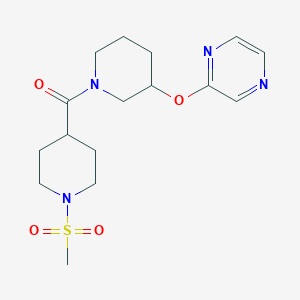![molecular formula C14H26N2O2 B2379388 Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2375270-97-4](/img/structure/B2379388.png)
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl ester group and an aminomethyl substituent on the spirocyclic framework. The spirocyclic structure imparts rigidity and distinct chemical properties, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the tert-butyl ester and aminomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure with an oxygen atom in the ring.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Contains two nitrogen atoms in the spirocyclic ring.
Uniqueness
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific substitution pattern and the presence of the aminomethyl group. This distinct structure imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-5-11(10-15)9-14(16)6-4-7-14/h11H,4-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHCSSWPBZAGGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)

![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)



![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide](/img/structure/B2379317.png)
![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)
![Methyl (2R)-2-[(2-aminoacetyl)amino]-2-(4-hydroxyphenyl)acetate;hydrochloride](/img/structure/B2379321.png)
carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)


